
Ethyl 4-amino-2-(trimethylsilyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H19NO2Si. It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 4-position and a trimethylsilyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(trimethylsilyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 4-aminobenzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-(trimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 4-nitro-2-(trimethylsilyl)benzoic acid.
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzyl alcohol.
Substitution: Ethyl 4-amino-2-hydroxybenzoate.
Applications De Recherche Scientifique
Ethyl 4-amino-2-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-2-(trimethylsilyl)benzoate depends on its application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2-(trimethylsilyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of an amino group, which can affect its reactivity and applications.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, making it more prone to reduction reactions.
This compound stands out due to the presence of the trimethylsilyl group, which imparts unique properties such as increased lipophilicity and potential for selective functionalization .
Propriétés
Formule moléculaire |
C12H19NO2Si |
|---|---|
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
ethyl 4-amino-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-7-6-9(13)8-11(10)16(2,3)4/h6-8H,5,13H2,1-4H3 |
Clé InChI |
BHMAKVHHTORCQX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)N)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
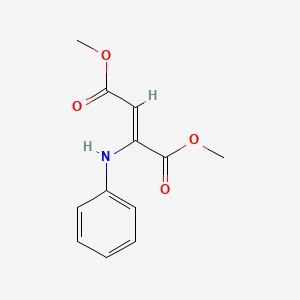
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

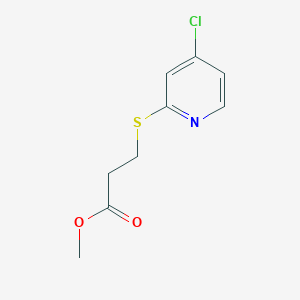
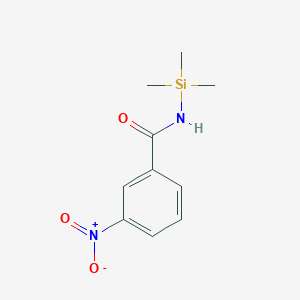
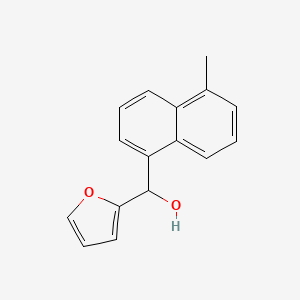
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)


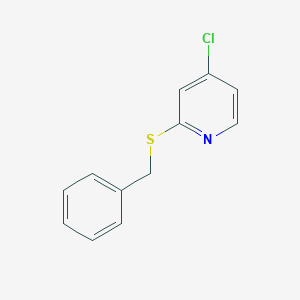

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
